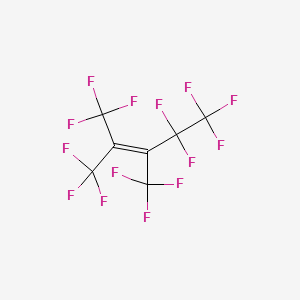
Tris(isotridecyl) borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(isotridecyl) borate is an organoboron compound with the chemical formula C39H81BO3. It is a borate ester, where three isotridecyl groups are bonded to a central boron atom through oxygen atoms. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(isotridecyl) borate can be synthesized through the esterification reaction between boric acid and isotridecyl alcohol. The reaction typically involves heating boric acid with isotridecyl alcohol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(isotridecyl) borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters with different alkyl groups.
Reduction: Reduction reactions can convert this compound to borohydrides or other reduced boron compounds.
Substitution: The isotridecyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products:
Oxidation: Boronic acids and borate esters.
Reduction: Borohydrides and other reduced boron compounds.
Substitution: Alkyl or aryl borate esters.
Applications De Recherche Scientifique
Tris(isotridecyl) borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of borate esters and boronic acids.
Biology: The compound is employed in biochemical studies to investigate the role of boron in biological systems.
Medicine: this compound is explored for its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used as an additive in lubricants and as a stabilizer in polymer production.
Mécanisme D'action
The mechanism of action of tris(isotridecyl) borate involves its ability to form stable complexes with various molecules. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as esterification and complexation. The molecular targets and pathways involved depend on the specific application, such as catalysis in organic synthesis or stabilization in industrial processes.
Comparaison Avec Des Composés Similaires
Tris(isotridecyl) borate can be compared with other borate esters, such as tris(trimethylsilyl) borate and tris(pentafluorophenyl) borate. These compounds share similar structural features but differ in their reactivity and applications:
Tris(trimethylsilyl) borate: Known for its use in lithium-ion batteries as an electrolyte additive.
Tris(pentafluorophenyl) borate: Widely used as a Lewis acid catalyst in organic synthesis.
The uniqueness of this compound lies in its specific alkyl groups, which impart distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
59802-06-1 |
|---|---|
Formule moléculaire |
C39H81BO3 |
Poids moléculaire |
608.9 g/mol |
Nom IUPAC |
tris(11-methyldodecyl) borate |
InChI |
InChI=1S/C39H81BO3/c1-37(2)31-25-19-13-7-10-16-22-28-34-41-40(42-35-29-23-17-11-8-14-20-26-32-38(3)4)43-36-30-24-18-12-9-15-21-27-33-39(5)6/h37-39H,7-36H2,1-6H3 |
Clé InChI |
BAKYBFYKXATTQM-UHFFFAOYSA-N |
SMILES canonique |
B(OCCCCCCCCCCC(C)C)(OCCCCCCCCCCC(C)C)OCCCCCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-Phenyl-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14609767.png)

![2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid](/img/structure/B14609784.png)






![Titanium(3+) tris[(trimethylsilyl)methanide]](/img/structure/B14609825.png)

